N-Isopropyl 1-boc-piperidine-4-carboxamide
Description
Structural Context and Classification within Piperidine (B6355638) Derivatives
From a structural standpoint, N-Isopropyl 1-Boc-piperidine-4-carboxamide is a disubstituted piperidine derivative. The core of the molecule is the piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom.
The key substitutions are:
At the 1-position: The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This bulky carbamate (B1207046) group renders the nitrogen temporarily unreactive, preventing it from participating in undesired side reactions.
At the 4-position: A carboxamide functional group is attached to the carbon atom opposite the ring nitrogen. This group consists of a carbonyl bonded to a nitrogen atom, which in this specific molecule is further substituted with an isopropyl group, forming an N-isopropyl carboxamide.
This arrangement places the compound in the category of N-protected, 4-substituted piperidine carboxamides. These are often used as building blocks or intermediates in the synthesis of more complex target molecules.
Significance of Piperidine Scaffolds in Synthetic Chemistry
The piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in natural products and synthetic pharmaceuticals. Its prevalence is a testament to its versatility and favorable properties in drug design.
Key attributes of the piperidine ring system include:
Three-Dimensional Structure: The saturated, non-aromatic nature of the piperidine ring allows it to adopt well-defined three-dimensional chair conformations. This spatial arrangement is crucial for precise interactions with biological targets like enzymes and receptors.
Physicochemical Properties: Incorporating a piperidine scaffold can modulate key drug-like properties such as lipophilicity, solubility, and metabolic stability.
Synthetic Accessibility: The piperidine ring can be readily synthesized and functionalized through a variety of established chemical methods.
The piperidine core is a cornerstone in numerous commercialized drugs, highlighting its importance in medicinal chemistry.
Table 1: Examples of Drug Classes Featuring the Piperidine Scaffold
| Drug Class | Therapeutic Area |
|---|---|
| Analgesics | Pain Management |
| Antihistamines | Allergy Treatment |
| Anticoagulants | Blood Clot Prevention |
| CNS Modulators | Neurological and Psychiatric Disorders |
Overview of Boc Protecting Group Utility in Amine Chemistry
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in amine chemistry and peptide synthesis. Its primary function is to act as a temporary shield for a reactive amine group, such as the nitrogen in the piperidine ring.
The utility of the Boc group stems from its unique chemical stability and reactivity profile. It is robust under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. However, it is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA). This selective removal, without disturbing other acid-labile or base-labile groups, is a key principle of orthogonal protection strategies in multi-step synthesis. This allows chemists to deprotect the piperidine nitrogen at a desired point in a synthetic sequence to allow for further reactions at that site.
Table 2: Comparison of Common Amine Protecting Groups: Boc vs. Fmoc
| Feature | Boc (tert-butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
|---|---|---|
| Cleavage Condition | Mild Acid (e.g., Trifluoroacetic Acid) | Mild Base (e.g., Piperidine) |
| Stability | Stable to bases and nucleophiles | Stable to acids |
| Primary Use | Solid-phase peptide synthesis, general organic synthesis | Solid-phase peptide synthesis |
Academic Research Landscape of this compound
While extensive academic literature focusing solely on this compound is not abundant, its significance is well-established through its role as a synthetic intermediate. Its value is derived from the chemical utility of its precursor, N-Boc-piperidine-4-carboxylic acid, and the established biological relevance of the piperidine-4-carboxamide scaffold.
The synthesis of the title compound typically involves a standard amide coupling reaction. nih.gov In this process, the parent compound, 1-Boc-piperidine-4-carboxylic acid, is reacted with isopropylamine (B41738). chemicalbook.com This reaction is generally facilitated by a coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (Hydroxybenzotriazole), to form the stable amide bond. google.com
Once synthesized, this compound serves as a versatile building block. The Boc group can be removed to liberate the piperidine nitrogen, which can then be functionalized further. This strategy is common in the construction of larger, more complex molecules, particularly in the field of drug discovery. Research into various piperidine-4-carboxamide derivatives has shown their potential as scaffolds for developing novel therapeutic agents, including inhibitors of secretory glutaminyl cyclase for potential Alzheimer's disease treatment and compounds with analgesic and antibacterial properties. researchgate.netnih.gov The presence of the piperidine-4-carboxamide core in compounds investigated in patents for protein kinase B inhibitors further underscores the relevance of this molecular framework in medicinal chemistry research. google.com
In essence, the academic landscape for this compound is that of a valuable, specialized tool for organic synthesis, enabling the creation of diverse and complex molecules with potential biological applications.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(propan-2-ylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)15-12(17)11-6-8-16(9-7-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFYVDPWDXFAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Isopropyl 1 Boc Piperidine 4 Carboxamide and Its Analogues
Retrosynthetic Disconnections and Strategic Planning
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes and key bond formations.
Disconnection at the Carboxamide Linkage
The most logical primary disconnection in the retrosynthesis of N-Isopropyl 1-boc-piperidine-4-carboxamide is at the amide bond. This C-N bond cleavage simplifies the target molecule into two readily accessible synthons: 1-Boc-piperidine-4-carboxylic acid and isopropylamine (B41738). This approach is highly efficient as it forms the complex amide linkage in the final stages of the synthesis, a common and well-established transformation in organic chemistry.
Approaches to the Boc-Protected Piperidine (B6355638) Ring
Further deconstruction of the 1-Boc-piperidine-4-carboxylic acid intermediate reveals the core piperidine-4-carboxylic acid structure, also known as isonipecotic acid. nbinno.com This commercially available starting material can be readily protected at the nitrogen atom. The tert-butoxycarbonyl (Boc) group is an ideal choice for a protecting group in this context due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Therefore, the key synthetic step for this fragment is the N-protection of isonipecotic acid. nbinno.comprepchem.com
Integration of the Isopropyl Group
The isopropyl group is introduced via isopropylamine, a simple and commercially available primary amine. The strategic integration of this group occurs during the amide bond formation step, coupling it with the activated carboxylic acid of the Boc-protected piperidine ring.
Convergent and Linear Synthesis Pathways
Based on the retrosynthetic analysis, a convergent synthesis is the most efficient approach. This involves the separate preparation of the two key intermediates, 1-Boc-piperidine-4-carboxylic acid and isopropylamine, which are then combined in a final coupling step.
Amide Coupling Reactions for Carboxamide Formation
The formation of the amide bond is a critical step in the synthesis of this compound. This transformation typically involves the activation of the carboxylic acid group of 1-Boc-piperidine-4-carboxylic acid to make it more susceptible to nucleophilic attack by isopropylamine. A wide array of coupling reagents has been developed to facilitate this reaction, each with its own advantages in terms of reactivity, yield, and suppression of side reactions like racemization. bachem.comuniurb.ithepatochem.com
Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). peptide.com Phosphonium salts, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium salts, like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective, particularly for more challenging couplings. bachem.compeptide.com
The choice of solvent is also crucial, with common options including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). The reaction is typically carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Characteristics |
|---|---|---|---|
| DCC | HOBt, DMAP | DCM, THF | Inexpensive, forms insoluble urea (B33335) byproduct. |
| EDC | HOBt, DMAP | DCM, DMF, Water | Water-soluble urea byproduct, good for aqueous media. |
| HATU | DIPEA, Et3N | DMF, DCM | Highly reactive, low racemization. |
| HBTU | DIPEA, Et3N | DMF, DCM | Popular, efficient, and cost-effective. |
| PyBOP | DIPEA, Et3N | DMF, DCM | Good for sterically hindered substrates. |
Introduction of the N-Boc Group via tert-Butoxycarbonyl Anhydride
The protection of the nitrogen atom of isonipecotic acid is a straightforward but essential step to prevent unwanted side reactions during the subsequent amide coupling. The most common method for introducing the Boc protecting group is through the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, (Boc)₂O). nbinno.com
This reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent system, which can include water, THF, or a mixture thereof. prepchem.com The base deprotonates the nitrogen atom of the piperidine ring, increasing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of the Boc anhydride. The reaction proceeds efficiently at room temperature to yield 1-Boc-piperidine-4-carboxylic acid in high purity. nbinno.comprepchem.com
Reductive Amination Strategies for N-Alkylation with Isopropylamine or its Precursors
Reductive amination is a cornerstone method for the formation of C-N bonds and is widely applied in the synthesis of piperidines. nih.gov This approach typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. In the context of this compound synthesis, this strategy is employed for the crucial amide bond formation, typically starting from 1-Boc-piperidine-4-carboxylic acid and isopropylamine.
The direct condensation of 1-Boc-piperidine-4-carboxylic acid with isopropylamine is facilitated by a variety of coupling agents. These reagents activate the carboxylic acid, enabling nucleophilic attack by the amine. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives such as HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve efficiency.
Alternatively, the synthesis can proceed via an intermediate acyl chloride. Treatment of 1-Boc-piperidine-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 1-Boc-piperidine-4-carbonyl chloride. This highly reactive intermediate readily undergoes nucleophilic substitution with isopropylamine to afford the desired this compound.
A related reductive amination approach involves the reaction of 1-Boc-piperidine-4-one with isopropylamine in the presence of a reducing agent. This "hydrogen borrowing" [5+1] annulation method, while more commonly used for ring formation, illustrates the versatility of reductive amination. nih.gov The initial reaction forms an iminium ion intermediate, which is then reduced to yield a secondary amine on the piperidine ring. While not a direct route to the target carboxamide, this highlights the utility of reductive amination in functionalizing the piperidine core.
| Starting Material | Reagent(s) | Key Transformation | Product |
| 1-Boc-piperidine-4-carboxylic acid | Isopropylamine, EDC, HOBt | Amide coupling | This compound |
| 1-Boc-piperidine-4-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. Isopropylamine | Acyl chloride formation followed by amidation | This compound |
| 1-Boc-piperidine-4-one | Isopropylamine, Reducing Agent | Reductive amination | 4-(Isopropylamino)-1-Boc-piperidine |
Nucleophilic Substitution (Sₙ2) Reactions for Piperidine Functionalization
Nucleophilic substitution reactions, particularly of the Sₙ2 type, are fundamental to the functionalization of the piperidine ring. gacariyalur.ac.inchadsprep.comyoutube.com These reactions involve the displacement of a leaving group by a nucleophile in a concerted, bimolecular step. gacariyalur.ac.inchadsprep.com For the synthesis of piperidine analogues, this can involve the introduction of various substituents onto the ring.
The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com The reaction proceeds via a backside attack on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry at that center. chadsprep.com The efficiency of the reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and steric hindrance around the reaction center. gacariyalur.ac.inchadsprep.com Weaker bases are generally better leaving groups. chadsprep.com
In the context of N-Boc-piperidine derivatives, a common strategy involves introducing a suitable leaving group, such as a tosylate or a halide, at a desired position on the ring. This activated piperidine can then react with a variety of nucleophiles to introduce new functional groups. For instance, a hydroxyl group at the 4-position of N-Boc-piperidine can be converted to a good leaving group, which can then be displaced by a nucleophile to generate 4-substituted analogues.
While direct Sₙ2 reactions on the piperidine nitrogen are less common for N-alkylation due to the presence of the Boc protecting group, the principles of nucleophilic substitution are central to many of the bond-forming strategies used in the synthesis of complex piperidine-containing molecules. For example, the reactions of 2-substituted N-methylpyridinium ions with piperidine in methanol (B129727) have been shown to proceed via a nucleophilic aromatic substitution (SₙAr) mechanism. nih.gov
| Substrate | Nucleophile | Leaving Group | Key Features |
| N-Boc-4-tosyloxypiperidine | Azide (B81097) (N₃⁻) | Tosylate (TsO⁻) | Introduction of an azide for further functionalization. |
| N-Boc-4-bromopiperidine | Cyanide (CN⁻) | Bromide (Br⁻) | Formation of a C-C bond. |
| 2-Chloro-N-methylpyridinium ion | Piperidine | Chloride (Cl⁻) | SₙAr reaction, second-order in piperidine. nih.gov |
Advanced Strategies for Piperidine Ring Construction and Functionalization
Beyond the modification of a pre-existing piperidine ring, numerous advanced strategies focus on the de novo construction and subsequent functionalization of this important heterocyclic core.
Hydrogenation and Reduction Methodologies of Pyridine (B92270) Precursors to Piperidines
The hydrogenation of pyridines represents a direct and atom-economical route to the piperidine scaffold. rsc.orgeventsair.com This transformation, however, can be challenging due to the aromatic stability of the pyridine ring, often requiring harsh reaction conditions. rsc.orgresearchgate.net
Recent advancements have focused on the development of more efficient and milder catalytic systems. Heterogeneous catalysts such as palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and platinum oxide (PtO₂) are commonly employed, though they often necessitate high pressures and temperatures. rsc.orgresearchgate.net For instance, the hydrogenation of substituted pyridines has been achieved using PtO₂ in glacial acetic acid under 50 to 70 bar of hydrogen pressure. researchgate.net Rhodium compounds like Rh₂O₃ have also been shown to be effective for the reduction of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org
Homogeneous catalysts offer an alternative with potentially higher selectivity and milder conditions. Iridium-based catalysts, in conjunction with an acid co-catalyst to break the aromaticity, have demonstrated broad functional group tolerance in the hydrogenation of mono- and multi-substituted pyridines. eventsair.com Furthermore, rhodium-catalyzed transfer hydrogenation using formic acid as a hydrogen source provides a method for the asymmetric synthesis of chiral piperidines from pyridinium (B92312) salts. dicp.ac.cn The use of a Pd/C-pyridine combination has been reported for chemoselective hydrogenations, where pyridine acts as a catalyst poison to allow for selective transformations in the presence of other reducible functional groups. researchgate.netnih.gov
| Catalyst System | Substrate | Conditions | Key Features |
| PtO₂ | Substituted Pyridines | Glacial Acetic Acid, 50-70 bar H₂ | High pressure required. researchgate.net |
| Rh₂O₃ | Unprotected Pyridines | TFE, 5 bar H₂, 40 °C | Mild conditions, broad scope. rsc.org |
| Homogeneous Ir-catalyst | Substituted Pyridines | Acid co-catalyst | Mild conditions, high functional group tolerance. eventsair.com |
| [Cp*RhCl₂]₂/KI | N-Benzylpyridinium Salts | HCOOH/NEt₃, 40 °C | Asymmetric transfer hydrogenation. dicp.ac.cn |
| Pd/C with Pyridine | Phenolic O-benzyl groups | H₂ | Pyridine as a catalyst poison for chemoselectivity. researchgate.netnih.gov |
Intramolecular Cyclization Reactions, including radical-mediated and metal-catalyzed approaches
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a suitably functionalized acyclic precursor undergoes ring closure. nih.gov This can be achieved through various mechanisms, including radical and metal-catalyzed pathways.
Radical-mediated cyclizations often involve the generation of a radical on a side chain, which then attacks a tethered double or triple bond to form the six-membered ring. For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tributyltin hydride or tris(trimethylsilyl)silane (B43935) can produce 2,4-disubstituted piperidines. nih.gov The diastereoselectivity of these reactions can be highly dependent on the radical initiator and reaction conditions. nih.gov Other radical approaches include the cyclization of 1,6-enynes and intramolecular C-H amination/cyclization through electrolysis or copper catalysis. nih.govnih.govacs.org
Metal-catalyzed cyclizations offer a broad range of possibilities for piperidine synthesis. Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization is one such example. nih.gov Gold(I)-catalyzed intramolecular cyclization of β-naphthol derivatives with a terminal alkyne group has also been reported to yield spiro-piperidine structures. nih.gov Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines. nih.govacs.org
| Reaction Type | Precursor Type | Catalyst/Initiator | Key Features |
| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride or Tris(trimethylsilyl)silane | Forms 2,4-disubstituted piperidines. nih.gov |
| Radical Cyclization | 1,6-enynes | Triethylborane | Complex radical cascade leading to polysubstituted piperidines. nih.gov |
| Metal-Catalyzed Cyclization | β-naphthol derivatives with terminal alkyne | Gold(I) complex | 6-exo-dig cyclization to form spiro compounds. nih.gov |
| Metal-Catalyzed C-H Amination | N-fluoride amides | Copper(I) complexes | Intramolecular amination to form piperidines. nih.govacs.org |
Intermolecular Annulation and Cycloaddition Approaches to Piperidines
Intermolecular annulation and cycloaddition reactions construct the piperidine ring by combining two or more separate components. These methods are highly convergent and can rapidly build molecular complexity.
Annulation reactions , such as [4+2] annulations, are effective for piperidine synthesis. nih.govrsc.org A tunable protocol has been developed where the choice of halogenating reagent (NBS for piperidines) and solvent conditions can selectively lead to either pyrrolidine (B122466) or piperidine scaffolds from simple bifunctional reagents and olefins. nih.gov These reactions often proceed through a radical-to-polar mechanistic switch. rsc.org
Cycloaddition reactions provide another powerful avenue to piperidines. The Diels-Alder reaction, a [4+2] cycloaddition, can be used to form a six-membered ring which can then be further elaborated into a piperidine. beilstein-journals.org Intramolecular nitrone dipolar cycloaddition of N-alkenylnitrones is a well-established method for synthesizing substituted piperidines and related indolizidine alkaloids. iupac.org The stereochemical outcome of these reactions is often controlled by the conformation of the transition state. iupac.org
| Reaction Type | Reactants | Conditions/Catalyst | Key Features |
| [4+2] Annulation | Bifunctional reagent and Olefin (e.g., styrene (B11656) derivatives) | NBS, DCM then HFIP | Tunable protocol for piperidine synthesis. nih.govrsc.org |
| Diels-Alder Reaction | Diene and Dienophile | Thermal or Lewis Acid Catalysis | Forms a cyclohexene (B86901) ring as a piperidine precursor. beilstein-journals.org |
| Intramolecular Nitrone Dipolar Cycloaddition | N-alkenylnitrones | Thermal | Stereocontrolled synthesis of substituted piperidines. iupac.org |
Directed Lithiation and Trapping in N-Boc Heterocycles
Directed lithiation, particularly directed ortho-metalation (DoM), is a powerful technique for the regioselective functionalization of aromatic and heterocyclic systems. wikipedia.orguwindsor.ca In the context of N-Boc protected heterocycles, the Boc group can act as a directing group, facilitating the removal of a proton at the adjacent C2 position by a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand such as TMEDA (tetramethylethylenediamine). whiterose.ac.ukacs.org The resulting organolithium intermediate can then be "trapped" by a wide range of electrophiles to introduce a variety of substituents. whiterose.ac.ukacs.org
This methodology has been extensively studied for N-Boc-piperidine. whiterose.ac.ukacs.org Asymmetric lithiation-trapping can be achieved by using a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in combination with s-BuLi. acs.orgnih.gov This allows for the enantioselective synthesis of C2-functionalized piperidines. acs.orgnih.gov
The reaction conditions, including temperature and lithiation time, are crucial for the success of these transformations. While traditionally carried out at -78 °C for several hours, recent studies have shown that these reactions can be performed at higher temperatures (e.g., -50 °C to -20 °C) with significantly shorter reaction times (2-30 minutes), which is advantageous for larger scale synthesis. acs.orgnih.govacs.org In situ IR spectroscopy has been a valuable tool for monitoring the lithiation process and optimizing reaction conditions. acs.orgacs.org It has been shown that the rotation of the N-Boc group can be slow at low temperatures, which can affect the outcome of the reaction, particularly for more constrained ring systems like N-Boc-pyrrolidine compared to N-Boc-piperidine. acs.org
| N-Boc Heterocycle | Base/Ligand | Temperature | Lithiation Time | Trapping Electrophile | Key Finding |
| N-Boc-piperidine | s-BuLi/TMEDA | -78 °C | 3.5 h | Various electrophiles | Classic conditions for α-functionalization. acs.org |
| N-Boc-piperidine | s-BuLi/(-)-sparteine | -50 to -20 °C | 2-20 min | Various electrophiles | Asymmetric lithiation at higher temperatures. acs.orgnih.gov |
| N-Boc-2-phenylpiperidine | n-BuLi | -50 °C | 5-30 min | Various electrophiles | Optimized conditions for forming quaternary centers. acs.org |
| N-Boc-piperazine | s-BuLi/(-)-sparteine | -78 °C | - | Various electrophiles | Extension of methodology to other heterocycles. whiterose.ac.uk |
Selective C-H Functionalization of Piperidine Systems via Hydrogen Atom Transfer (HAT)
The direct functionalization of C-H bonds in piperidine systems represents a highly atom-economical and efficient strategy for the synthesis of complex analogues. Hydrogen Atom Transfer (HAT) has emerged as a powerful tool for this purpose, allowing for the introduction of functional groups at positions that are often challenging to access through traditional methods. nih.govresearchgate.net This radical-mediated approach provides a complementary strategy to conventional ionic pathways. nih.gov
The general mechanism of intramolecular HAT involves the generation of a radical, typically at a nitrogen or oxygen atom, which then abstracts a hydrogen atom from a specific C-H bond within the same molecule. This process is governed by the thermodynamics of the HAT step and the stability of the resulting carbon-centered radical. The regioselectivity of the HAT process is often directed by the formation of a sterically and energetically favorable transition state, commonly a six-membered ring, leading to 1,5-HAT.
Recent advancements have demonstrated the utility of reversible HAT catalysis for the site-selective α-C-H functionalization of trialkylamines, including piperidine derivatives. chemrxiv.org For instance, the alkylation of N-ethyl piperidine has been achieved with selectivity for the ring C-H bonds over the N-ethyl group C-H bonds. chemrxiv.org Furthermore, palladium-catalyzed β-arylation of N-Boc-piperidines has been reported, showcasing the ability to functionalize the C-H bond at the 3-position of the piperidine ring. researchgate.net This ligand-controlled process allows for selective β-arylation over the more common α-arylation. researchgate.net
While direct application of HAT to this compound is still an emerging area, the existing methodologies for C-H functionalization of N-Boc-piperidines provide a strong foundation for future developments. The ability to selectively introduce substituents at various positions on the piperidine ring through HAT opens up new avenues for the synthesis of novel analogues with potentially enhanced biological properties.
Enantioselective and Diastereoselective Synthesis of Chiral Analogues
Achieving high levels of enantiomeric and diastereomeric purity is paramount in the synthesis of biologically active molecules. For chiral analogues of this compound, several powerful strategies have been developed, including the use of chiral auxiliaries, asymmetric catalysis, diastereoselective control in multi-step sequences, and chiral resolution techniques.
Chiral Auxiliary and Ligand-Controlled Approaches in Piperidine Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In piperidine synthesis, carbohydrate-based auxiliaries, such as arabinopyranosylamine, have been successfully employed to control the diastereoselectivity of reactions. researchgate.net For instance, O-pivaloylated arabinosylaldimines undergo a domino Mannich-Michael reaction with Danishefsky's diene to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can be further elaborated to access a variety of substituted piperidines.
Chiral ligands, in conjunction with organometallic reagents, offer another powerful approach to enantioselective synthesis. The use of the chiral diamine (-)-sparteine and its synthetic surrogates in combination with sec-butyllithium has been extensively studied for the asymmetric deprotonation of N-Boc-piperidine. rsc.org This chiral base can preferentially abstract a proton from one enantiomer of a racemic mixture, enabling kinetic resolution. rsc.orgacs.org Furthermore, dynamic resolutions of N-Boc-2-lithiopiperidine have been achieved using chiral diamino alkoxide ligands, providing access to either enantiomer of 2-substituted piperidines with high enantioselectivity. nih.govacs.orgresearchgate.net
| Method | Chiral Controller | Substrate/Intermediate | Key Transformation | Stereochemical Outcome |
|---|---|---|---|---|
| Chiral Auxiliary | D-Arabinopyranosylamine | O-pivaloylated arbinosylaldimines | Domino Mannich–Michael reaction | High diastereoselectivity |
| Chiral Ligand (Kinetic Resolution) | n-BuLi/(-)-sparteine | Racemic N-Boc-2-arylpiperidines | Asymmetric deprotonation | Enantioenriched starting material (up to 97:3 er) |
| Chiral Ligand (Dynamic Resolution) | Chiral diamino-alkoxides | rac-2-lithio-N-Boc-piperidine | Resolution and electrophilic quench | High enantioselectivity (e.g., 96:4 er) |
Asymmetric Catalysis in Piperidine and Carboxamide Formation
Asymmetric catalysis provides a highly efficient and atom-economical approach to the synthesis of chiral molecules. Various transition metal catalysts have been employed for the enantioselective synthesis of piperidine derivatives. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives have been developed to produce enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. snnu.edu.cn
Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated N-hydroxylamines offers a route to 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov This method allows for the construction of two contiguous stereocenters with high levels of control. Additionally, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been utilized to synthesize chiral α,α-disubstituted piperazin-2-ones, which are valuable precursors to gem-disubstituted piperazines. nih.gov While not directly forming a piperidine-4-carboxamide, these methods highlight the power of asymmetric catalysis in constructing complex chiral N-heterocycles. The development of chiral thiourea (B124793) catalysts for enantioselective Mannich-type cyclizations also holds promise for the asymmetric synthesis of piperidines. patentdigest.org
| Catalyst System | Reaction Type | Substrate Type | Product Type | Key Stereochemical Outcome |
|---|---|---|---|---|
| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Pyridine derivatives and arylboronic acids | 3-Substituted tetrahydropyridines | High yield and excellent enantioselectivity |
| Copper / (S,S)-Ph-BPE | Cyclizative Aminoboration | Unsaturated N-hydroxylamines | 2,3-cis-disubstituted piperidines | Moderate to good yields and excellent enantioselectivities (e.g., 96% ee) |
| Palladium / Chiral PHOX Ligand | Decarboxylative Allylic Alkylation | Piperazin-2-one derivatives | α,α-Disubstituted piperazin-2-ones | High yields and enantioselectivity |
Diastereoselective Control in Multi-Step Synthetic Sequences
The stereochemical outcome of a synthetic sequence can often be controlled by introducing stereocenters early on and then using these to direct the formation of subsequent stereocenters. In the synthesis of substituted piperidines, diastereoselective reactions play a crucial role. The nitro-Mannich reaction, for instance, has been used to create functionalized piperidines with three contiguous stereocenters at the 2-, 3-, and 4-positions with good diastereoselectivity. researchgate.net The resulting β-nitro-amines can then be subjected to reductive cyclization to afford the desired piperidine ring.
The stereochemistry at the C-2 position of a piperidine ring can be used to control the stereoselectivity of alkylation at the C-4 position. google.com This principle has been applied in the synthesis of dialdehyde (B1249045) precursors to piperidines, where the existing stereocenter at C-2 directs the formation of the C-4 stereocenter. Reductive amination of these dialdehydes with a primary amine then yields the corresponding disubstituted piperidine. Furthermore, the diastereoselective synthesis of 6-substituted pipecolates has been achieved through a cross-metathesis reaction followed by a domino reduction-cyclization, demonstrating another effective strategy for controlling the relative stereochemistry of substituents on the piperidine ring. whiterose.ac.uk
Chiral Resolution Techniques for Enantiomeric Purity
Chiral resolution is a classical yet powerful method for obtaining enantiomerically pure compounds from a racemic mixture. For piperidine derivatives, both kinetic and dynamic resolution techniques have proven to be highly effective.
Kinetic resolution involves the preferential reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in excess. The asymmetric deprotonation of racemic N-Boc-2-arylpiperidines using a chiral base, such as n-BuLi/(-)-sparteine, is a well-established method for kinetic resolution. rsc.orgrsc.org This approach allows for the recovery of the unreacted starting material with high enantiomeric excess. rsc.org The lithiated enantiomer can then be trapped with an electrophile to produce a 2,2-disubstituted piperidine with excellent enantioselectivity. rsc.orgacs.org
Dynamic resolution techniques are particularly advantageous as they can theoretically convert the entire racemic mixture into a single enantiomer. In the context of N-Boc-piperidine, dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR) of rac-2-lithio-N-Boc-piperidine have been developed. nih.govacs.orgresearchgate.net These methods involve the in-situ racemization of the organolithium intermediate in the presence of a chiral ligand, which then allows for the selective reaction of one enantiomer. Catalytic dynamic resolution (CDR) has been achieved with substoichiometric amounts of a chiral ligand, making the process more efficient. nih.govacs.org
| Resolution Technique | Reagents/Conditions | Substrate | Outcome | Reported Enantiomeric Ratio (er) / Excess (ee) |
|---|---|---|---|---|
| Kinetic Resolution | n-BuLi / (-)-sparteine | rac-N-Boc-2-arylpiperidines | Enantioenriched starting material and quenched product | up to 97:3 er for recovered starting material |
| Dynamic Thermodynamic Resolution (DTR) | s-BuLi/TMEDA, chiral diamino-alkoxide ligand | rac-N-Boc-piperidine | Enantioenriched 2-substituted piperidines | Good enantioselectivity |
| Catalytic Dynamic Resolution (CDR) | s-BuLi/TMEDA, 10 mol% chiral ligand | rac-N-Boc-piperidine | Enantioenriched 2-substituted piperidines | Excellent enantiomer ratios (e.g., 96:4 er) |
Investigation of Reaction Mechanisms and Kinetic Profiles
Mechanistic Elucidation of Key Transformation Steps
The formation of the amide bond in N-Isopropyl 1-boc-piperidine-4-carboxamide from its precursors, 1-Boc-piperidine-4-carboxylic acid and isopropylamine (B41738), is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comuomustansiriyah.edu.iq Direct condensation of a carboxylic acid and an amine is generally unfavorable under ambient conditions due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgucl.ac.uk Therefore, the carboxylic acid must first be "activated" to convert the hydroxyl group into a better leaving group. ucl.ac.ukluxembourg-bio.com
The general mechanism proceeds in two distinct stages:
Activation of the Carboxylic Acid: A coupling reagent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used. luxembourg-bio.comresearchgate.net The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile. luxembourg-bio.com
Nucleophilic Attack by the Amine: The nitrogen atom of isopropylamine, acting as a nucleophile, attacks the carbonyl carbon of the activated O-acylisourea intermediate. This addition step forms a tetrahedral intermediate. uomustansiriyah.edu.iq
Collapse of the Intermediate and Product Formation: The tetrahedral intermediate is unstable and collapses. The C-O bond of the former carboxylic acid hydroxyl group is reformed as a C=O double bond, and the urea (B33335) derivative is expelled as a leaving group, resulting in the formation of the final amide product. masterorganicchemistry.com
This entire process is classified as a nucleophilic acyl substitution, where the amine effectively substitutes the activated hydroxyl group of the carboxylic acid. masterorganicchemistry.comuomustansiriyah.edu.iq
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Example(s) | Mechanism of Action | Byproduct |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Forms a highly reactive O-acylisourea intermediate. luxembourg-bio.com | Substituted Urea (e.g., DCU) |
| Phosphonium Salts | PyBOP | Forms an active ester or phosphonic anhydride. | Triphenylphosphine oxide |
| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive OBt/OAt active ester. luxembourg-bio.com | Tetramethylurea |
Radical-mediated reactions offer powerful methods for the functionalization of saturated heterocycles like piperidine (B6355638), often under mild conditions. nih.gov Photocatalysis, in particular, has emerged as a key technology for generating radical intermediates that can participate in bond-forming reactions. nih.gov
For piperidine derivatization, a common strategy involves the generation of an α-amino radical. This can be achieved through a photoredox-catalyzed single-electron transfer (SET) from the nitrogen atom of the piperidine derivative to an excited photocatalyst. The resulting radical cation can then be deprotonated at the α-position to yield a neutral α-amino radical, which can subsequently react with various coupling partners. nih.gov
The formation of carbon-sulfur (C-S) bonds can also be achieved through radical pathways, which are relevant for synthesizing derivatives of piperidine-containing molecules. rsc.orgresearchgate.net These reactions typically involve the photocatalytic generation of sulfur-centered radicals. researchgate.netbeilstein-journals.org The mechanism often follows these steps:
Generation of a Sulfur Radical: A sulfur-containing precursor, such as a thiol or a sulfonyl derivative, undergoes a single-electron-transfer (SET) oxidation, facilitated by a photoexcited catalyst, to produce a highly reactive thioyl or sulfonyl radical. rsc.orgresearchgate.net
Radical Addition: This sulfur-centered radical can then add to an unsaturated system or couple with another radical species, such as a carbon-centered radical on a piperidine ring, to form the C-S bond. beilstein-journals.org
These photoredox processes are advantageous as they are often conducted at room temperature using visible light, offering a green and efficient alternative to traditional methods. rsc.orgrsc.org
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under acidic conditions. total-synthesis.comnih.gov
Under Acidic Conditions: The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.commdpi.com The mechanism is a type of E1 elimination:
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. This makes the carbonyl carbon more electrophilic and weakens the adjacent C-O bond. total-synthesis.com
Fragmentation: The molecule then fragments. The bond between the tert-butyl group and the oxygen atom cleaves heterolytically to form a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.com
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the deprotected amine. youtube.com
The formation of the stable tert-butyl cation provides a strong thermodynamic driving force for the reaction. total-synthesis.com
Under Basic Conditions: While the Boc group is generally stable to basic conditions, deprotection can be achieved under specific, harsh circumstances, particularly for primary amines. sci-hub.seacsgcipr.org The mechanism is believed to proceed via an isocyanate intermediate:
Deprotonation: A strong base (e.g., sodium tert-butoxide) deprotonates the nitrogen atom of the Boc-protected amine. sci-hub.seacsgcipr.org
Elimination: This is followed by the elimination of the tert-butoxide leaving group to form an isocyanate. sci-hub.seresearchgate.net
Hydrolysis: The isocyanate is then hydrolyzed by water present in the reaction mixture to form an unstable carbamic acid, which, as in the acidic mechanism, decomposes to the free amine and carbon dioxide. sci-hub.se
This pathway is less common for secondary amines like N-Boc-piperidine, which are significantly more resistant to base-promoted deprotection. acsgcipr.orgresearchgate.net
The Boc group functions as a protecting group precisely because it renders the nitrogen atom non-nucleophilic and non-basic. nih.govresearchgate.net The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its availability for nucleophilic attack.
However, the Boc group itself can participate in intramolecular reactions. A notable example is an intramolecular SN2 pathway. In systems containing a Boc-protected amine and a nearby alcohol, the alcohol can be converted into a good leaving group (e.g., a mesylate or tosylate). The carbonyl oxygen of the Boc group can then act as an intramolecular nucleophile, attacking the carbon bearing the leaving group in an SN2 fashion. researchgate.net This process typically leads to the formation of a cyclic oxazolidinone and occurs with inversion of configuration at the electrophilic carbon, a hallmark of the SN2 mechanism. researchgate.net
Furthermore, the significant steric bulk of the N-Boc group can play a crucial role in directing the stereochemical outcome of reactions at adjacent positions by sterically hindering the approach of reagents from one face of the molecule. nih.gov
Proton-coupled electron transfer (PCET) is a fundamental redox mechanism in which both a proton and an electron are transferred, often in a single, concerted kinetic step. acs.orgresearchgate.net This process is highly relevant in modern organic synthesis, particularly in photocatalysis, because it allows for the homolytic activation of strong X-H bonds (where X = N, O, C) under mild conditions by avoiding the formation of high-energy, charged intermediates that would be generated in stepwise pathways. acs.orgnih.gov
In photocatalytic reactions related to the derivatization of amides or N-heterocycles, a photoexcited catalyst can engage in PCET with a substrate. For instance, an N-H bond of an amide or carbamate (B1207046) can be activated via a concerted PCET pathway. acs.org The mechanism involves the simultaneous transfer of the proton to a suitable base and the electron to the excited photocatalyst. This generates a neutral nitrogen-centered radical, a versatile intermediate that can participate in various bond-forming reactions, such as additions to alkenes. acs.org By transferring a hydrogen atom (H•) in a single step, PCET provides a lower-energy pathway for radical generation compared to sequential proton and electron transfers. acs.org
The N-Boc group is a powerful directing group for the deprotonation (lithiation) of the α-carbon atoms in saturated heterocycles like piperidine. whiterose.ac.ukresearchgate.net This strategy provides an effective way to generate a nucleophilic carbon center adjacent to the nitrogen for subsequent functionalization.
The mechanism proceeds as follows:
Directed Deprotonation: A strong organolithium base, typically sec-butyllithium (B1581126) (s-BuLi), is used to abstract a proton from the carbon α to the nitrogen. The N-Boc group coordinates with the lithium cation, stabilizing the transition state and directing the deprotonation to the adjacent position. whiterose.ac.uk This results in the formation of a configurationally stable α-lithio-N-Boc-piperidine intermediate. whiterose.ac.ukwhiterose.ac.uk
Trapping with an Electrophile: This lithiated intermediate is a potent nucleophile and can be "trapped" by reacting it with a wide range of electrophiles. acs.orgnih.gov This step forms a new carbon-carbon or carbon-heteroatom bond at the α-position of the piperidine ring.
Table 2: Electrophiles Used in Lithiation-Trapping of N-Boc-Piperidine
| Electrophile | Product Type | Reference |
|---|---|---|
| Alkyl Halides (e.g., MeI) | α-Alkylated Piperidine | whiterose.ac.uk |
| Silyl Halides (e.g., Me3SiCl) | α-Silylated Piperidine | whiterose.ac.uk |
| Aldehydes/Ketones (e.g., Benzophenone) | α-Hydroxyalkyl Piperidine | whiterose.ac.uk |
| Carbon Dioxide (CO2) | Piperidine-2-carboxylic acid | whiterose.ac.uk |
| Aryl Halides (via transmetallation/cross-coupling) | α-Arylated Piperidine | whiterose.ac.uk |
The use of chiral ligands, such as (-)-sparteine (B7772259), in conjunction with the organolithium base can induce asymmetry in the deprotonation step, allowing for the enantioselective synthesis of α-substituted piperidines. whiterose.ac.uk
Kinetic Studies and Reaction Rate Analysis
The synthesis of this compound, a substituted piperidine derivative, typically involves the formation of an amide bond between 1-Boc-piperidine-4-carboxylic acid and isopropylamine. The kinetic profile of this reaction is crucial for process optimization, yield maximization, and impurity control. Detailed kinetic studies allow for a deeper understanding of the reaction mechanism, the identification of rate-limiting steps, and the influence of various process parameters.
Determination of Rate-Limiting Steps in Complex Reaction Sequences
In the context of synthesizing this compound, the most common method is the coupling of 1-Boc-piperidine-4-carboxylic acid with isopropylamine using a coupling agent, such as a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt).
The reaction sequence can be generalized as follows:
Activation of the carboxylic acid by the coupling agent to form a reactive intermediate.
Nucleophilic attack by the amine on the activated intermediate to form the amide bond.
However, the specific characteristics of the reactants, such as the steric hindrance of both the piperidine ring and the isopropylamine, can influence this general observation. In cases of significant steric hindrance, the nucleophilic attack of the amine could potentially become the rate-limiting step.
A hypothetical reaction progress analysis for the formation of this compound is presented below, illustrating the concentration changes of reactants and the key intermediate over time.
| Time (min) | [1-Boc-piperidine-4-carboxylic acid] (M) | [O-acylisourea intermediate] (M) | [this compound] (M) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.85 | 0.10 | 0.05 |
| 30 | 0.60 | 0.15 | 0.25 |
| 60 | 0.35 | 0.12 | 0.53 |
| 120 | 0.10 | 0.05 | 0.85 |
| 240 | 0.01 | 0.01 | 0.98 |
Influence of Solvent, Temperature, and Concentration on Reaction Kinetics
The kinetics of the synthesis of this compound are significantly influenced by the choice of solvent, the reaction temperature, and the concentration of the reactants.
The following table provides a summary of the expected influence of these parameters on the reaction kinetics.
| Parameter | Condition | Effect on Reaction Rate | Potential Side Effects |
|---|---|---|---|
| Solvent | Polar Aprotic (e.g., DMF, NMP) | Generally High | Potential for side reactions, purification challenges |
| Less Polar (e.g., Ethyl Acetate, 2-MeTHF) | Moderate to High | Improved environmental profile, may affect solubility | |
| Temperature | Low (e.g., 0-25 °C) | Slower | Minimizes side product formation |
| Elevated (e.g., >30 °C) | Faster | Increased risk of N-acylurea formation and other side reactions | |
| Concentration | High Reactant Concentration | Faster | May increase the rate of side reactions |
| Low Reactant Concentration | Slower | May be necessary for reactions with high exotherms |
Catalyst Turnover and Deactivation Studies in Catalytic Processes
While the synthesis of this compound is often mediated by stoichiometric coupling agents, catalytic methods for amide bond formation are also an area of active research. In such catalytic systems, understanding catalyst turnover and deactivation is critical.
Catalyst Turnover: The turnover number (TON) and turnover frequency (TOF) are key metrics for a catalytic process. For a hypothetical catalytic synthesis of this compound, the catalyst's efficiency would be determined by how many moles of the product are formed per mole of catalyst before it becomes inactive.
Catalyst Deactivation: A common deactivation pathway in amide coupling reactions is the formation of unreactive byproducts that can bind to the catalyst's active site, a phenomenon known as catalyst poisoning. rsc.org In carbodiimide-mediated reactions, the formation of N-acylurea can be considered a form of catalyst deactivation as it consumes the activating agent in an unproductive pathway. nih.gov
Studies on related catalytic amide bond formations have explored various strategies to mitigate catalyst deactivation, including the use of additives that can regenerate the active catalyst or prevent the formation of poisoning species. The choice of reaction conditions, such as temperature and pH, can also play a significant role in maintaining catalyst activity over time. rsc.org
The table below illustrates a hypothetical study on catalyst turnover and deactivation in a catalytic synthesis of this compound.
| Catalyst System | Reaction Time (h) | Turnover Number (TON) | Yield (%) | Observations on Deactivation |
|---|---|---|---|---|
| Catalyst A | 2 | 50 | 50 | Significant deactivation observed after 2 hours. |
| Catalyst A with Additive X | 8 | 180 | 90 | Additive X appears to suppress deactivation pathways. |
| Catalyst B | 8 | 150 | 75 | Slow, continuous deactivation throughout the reaction. |
Advanced Spectroscopic Characterization for Structural and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of N-Isopropyl 1-boc-piperidine-4-carboxamide, offering precise information on the chemical environment, connectivity, and spatial proximity of atoms.
1D (¹H, ¹³C, ¹⁵N) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignments
A combination of one-dimensional and two-dimensional NMR experiments is essential for the complete assignment of all proton, carbon, and nitrogen signals in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides the initial overview of the molecular structure. Key expected signals include a singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group, typically around 1.4 ppm. The piperidine (B6355638) ring protons appear as a series of multiplets in the region of approximately 1.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen of the Boc group (C2 and C6) are expected to be shifted downfield (around 2.8-4.0 ppm) compared to the other ring protons. The methine proton of the isopropyl group is anticipated to be a septet (or multiplet) coupled to the adjacent methyl and amide protons, while the two methyl groups of the isopropyl moiety would appear as a characteristic doublet. The amide proton (N-H) typically presents as a broad singlet or a doublet if coupling to the isopropyl methine proton is resolved, with its chemical shift being highly dependent on solvent and concentration. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton. Distinct signals are expected for the quaternary and methine carbons of the Boc group (~80 ppm and ~28 ppm, respectively) and its carbonyl carbon (~155 ppm). The piperidine ring carbons would resonate in the aliphatic region, with the carbons attached to the ring nitrogen (C2, C6) appearing around 40-45 ppm. The carboxamide carbonyl carbon is typically observed in the range of 170-175 ppm. The methine and methyl carbons of the isopropyl group would also show distinct signals.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can distinguish between the two nitrogen atoms in the molecule. The carbamate (B1207046) nitrogen of the Boc group and the amide nitrogen would have characteristic chemical shifts, providing further confirmation of the electronic environment of each nitrogen atom.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. It would be used to trace the connectivity within the piperidine ring by correlating adjacent axial and equatorial protons, and to confirm the coupling between the methine and methyl protons of the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. This is crucial for definitively assigning the carbon signals corresponding to each protonated carbon of the piperidine ring and the isopropyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This technique is invaluable for assigning quaternary carbons, such as the carbonyls of the Boc and carboxamide groups and the quaternary carbon of the tert-butyl group. For instance, correlations would be expected from the piperidine H4 proton to the amide carbonyl carbon and from the Boc methyl protons to the carbamate carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for conformational and stereochemical analysis. For example, NOESY can reveal through-space interactions between axial and equatorial protons on the piperidine ring, helping to confirm its chair conformation.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Please note: These are typical, predicted values based on analogous structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |
|---|---|---|---|
| Boc-(CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (q) | HMBC to Boc-C(CH₃)₃ and Boc-C=O |
| Boc-C(CH₃)₃ | - | ~79.5 (s) | HMBC from Boc-(CH₃)₃ |
| Boc-C=O | - | ~154.9 (s) | HMBC from Boc-(CH₃)₃ and Piperidine H2/H6 |
| Piperidine H2/H6 (eq) | Multiplets ~2.8-4.1 | ~44.0 (t) | COSY to H3/H5; HSQC to C2/C6; HMBC to Boc-C=O |
| Piperidine H2/H6 (ax) | |||
| Piperidine H3/H5 (eq) | Multiplets ~1.6-1.9 | ~29.0 (t) | COSY to H2/H6 and H4; HSQC to C3/C5 |
| Piperidine H3/H5 (ax) | |||
| Piperidine H4 | Multiplet ~2.2-2.5 | ~42.0 (d) | COSY to H3/H5; HMBC to Amide-C=O |
| Amide-C=O | - | ~174.0 (s) | HMBC from Piperidine H4 and Isopropyl-CH |
| Amide-NH | Broad, ~6.0-7.5 | - | COSY to Isopropyl-CH (if resolved) |
| Isopropyl-CH | Multiplet ~4.0-4.2 | ~41.5 (d) | COSY to Isopropyl-CH₃ and NH; HMBC to Amide-C=O |
| Isopropyl-CH₃ | Doublet ~1.1-1.2 | ~22.5 (q) | COSY to Isopropyl-CH |
Conformational Analysis via NMR (e.g., variable temperature NMR, coupling constants, relaxation studies)
The piperidine ring in N-Boc-piperidine derivatives typically adopts a chair conformation to minimize steric strain. The large Boc group generally prefers an equatorial position. The orientation of the C4-carboxamide substituent is also a key conformational feature.
Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) between protons on the piperidine ring is highly informative. Large coupling constants (typically 10-13 Hz) between adjacent protons indicate a diaxial relationship, which is a hallmark of the chair conformation. Smaller axial-equatorial and equatorial-equatorial couplings are also expected.
Variable Temperature (VT) NMR: VT-NMR studies are crucial for investigating dynamic processes such as ring inversion and restricted rotation around the carbamate (N-Boc) and amide C-N bonds. acs.orgst-andrews.ac.uk At low temperatures, the interconversion between conformers can slow down on the NMR timescale, leading to the appearance of separate signals for each conformer. researchgate.net For N-Boc-piperidine systems, the rotation of the Boc group can be slow enough at low temperatures to be studied. nih.govacs.org Analysis of the coalescence temperature of these signals allows for the calculation of the rotational energy barrier (ΔG‡). st-andrews.ac.uk
Relaxation Studies and NOESY: Nuclear Overhauser Effect (NOE) data provides through-space distance information, confirming the chair conformation and the relative orientation of substituents. For instance, strong NOE correlations between axial protons at the 2, 4, and 6 positions would provide compelling evidence for the chair geometry.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.
Characteristic Vibrational Modes of Carboxamide, Piperidine Ring, and Boc Moieties
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its three main components.
Carboxamide Moiety: As a secondary amide, it displays several key bands. The N-H stretching vibration appears as a sharp to moderately broad band around 3300-3400 cm⁻¹. spectroscopyonline.com The Amide I band, which is primarily due to the C=O stretching vibration, is a strong, sharp absorption typically found between 1630 and 1680 cm⁻¹. libretexts.orgspectroscopyonline.com The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, occurs in the 1515-1570 cm⁻¹ region. spectroscopyonline.com
Piperidine Ring: The C-H stretching vibrations of the methylene (B1212753) groups in the ring are observed in the 2850-2960 cm⁻¹ region. C-C stretching and CH₂ bending (scissoring) vibrations appear in the fingerprint region, typically around 1450 cm⁻¹.
Boc Moiety: The Boc group is characterized by a strong carbonyl (C=O) stretching band from the carbamate, usually found at a higher frequency than the amide carbonyl, around 1680-1700 cm⁻¹. Additional strong bands corresponding to C-O stretching are present in the 1160-1250 cm⁻¹ region.
Interactive Data Table: Key Vibrational Modes
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amide | N-H Stretch | 3300 - 3400 | Medium |
| Piperidine/Isopropyl | C-H Stretch | 2850 - 2980 | Strong |
| Boc Group | C=O Stretch (Carbamate) | 1680 - 1700 | Very Strong |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Very Strong |
| Amide | N-H Bend (Amide II) | 1515 - 1570 | Strong |
| Boc Group | C-O Stretch | 1160 - 1250 | Strong |
Analysis of Intramolecular and Intermolecular Hydrogen Bonding and Other Molecular Interactions
The presence of an N-H group (a hydrogen bond donor) and two carbonyl oxygens (hydrogen bond acceptors) allows for the formation of intermolecular hydrogen bonds. libretexts.orgnih.gov In the solid state or in concentrated solutions, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of the amide or Boc group of a neighboring molecule. This interaction leads to a broadening and a shift to lower frequency (red-shift) of the N-H and C=O stretching bands in the IR spectrum. frontiersin.orgrsc.orgnih.gov Temperature-dependent IR studies can be used to analyze the strength and dynamics of these hydrogen bonds. rsc.org In dilute solutions using non-polar solvents, a sharper, higher frequency "free" N-H stretching band may become visible, indicating a reduction in intermolecular hydrogen bonding. libretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful tool for confirming the elemental composition and probing the fragmentation patterns of a molecule. For this compound (Molecular Formula: C₁₄H₂₆N₂O₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 271.2016 Da. HRMS can measure this mass with high precision (typically within 5 ppm), which serves as definitive confirmation of the molecular formula.
The fragmentation pattern in tandem mass spectrometry (MS/MS) provides further structural evidence. Common fragmentation pathways for N-Boc protected compounds involve cleavages of the Boc group itself. researchgate.net Characteristic losses include:
Loss of isobutylene (B52900) (56 Da) via a McLafferty-like rearrangement, leading to a carbamic acid intermediate that can subsequently lose CO₂. reddit.com
Loss of the entire Boc group (100 Da).
Loss of the tert-butyl group (57 Da).
Other likely fragmentations would involve cleavage of the isopropyl group from the amide nitrogen or fragmentation of the piperidine ring. Analyzing these fragments helps to piece together the molecular structure and corroborate the findings from NMR and vibrational spectroscopy.
Accurate Mass Determination and Detailed Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is instrumental in determining the exact molecular weight of this compound and in elucidating its structure through controlled fragmentation. Techniques such as ultra-high performance liquid chromatography-quadrupole time of flight-mass spectrometry (UPLC-QTOF-MS) provide highly accurate mass data, which is crucial for confirming the molecular formula.
The fragmentation of this compound in mass spectrometry is largely dictated by the presence of the tert-butoxycarbonyl (Boc) protecting group and the amide linkage. Studies on various t-Boc substituted precursors reveal characteristic fragmentation patterns. Under electrospray ionization (ESI) in positive ion mode, the molecule is expected to protonate, forming the molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) would likely initiate fragmentation at the Boc group, which is known for its lability.
The primary fragmentation pathways generally observed for Boc-protected compounds involve the loss of isobutylene (C4H8) and the further loss of carbon dioxide (CO2). The fragmentation can also occur at the amide bond and within the piperidine ring.
Key Fragmentation Pathways:
Loss of the Boc Group: The most prominent fragmentation pathway involves the cleavage of the Boc group.
Initial loss of isobutylene (56 Da) to form an unstable carbamic acid intermediate.
Subsequent loss of carbon dioxide (44 Da) to yield the deprotected piperidine amide.
Cleavage of the Isopropyl Group: Fragmentation can occur at the N-isopropyl group of the carboxamide.
Piperidine Ring Opening: The piperidine ring can undergo cleavage, leading to various smaller fragment ions.
The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, allowing for its unambiguous identification.
Below is an interactive table detailing the predicted major fragment ions for this compound (Exact Mass: 270.1943).
| m/z (Predicted) | Ion Formula | Description of Loss |
| 271.2022 | [C14H27N2O3]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 215.1396 | [C10H19N2O]⁺ | Loss of isobutylene (C4H8) from the Boc group |
| 171.1497 | [C9H19N2O]⁺ | Loss of the entire Boc group (C5H8O2) |
| 154.1232 | [C8H16NO]⁺ | Cleavage of the N-isopropyl amide bond |
| 126.1126 | [C7H12NO]⁺ | Ring fragmentation and loss of isopropylamine (B41738) |
| 84.0813 | [C5H10N]⁺ | Piperidine ring fragment |
| 57.0704 | [C4H9]⁺ | tert-butyl cation, a characteristic ion for Boc-protected compounds |
Isotopic Pattern Analysis for Elemental Composition Validation
The isotopic pattern of a molecule in a mass spectrum provides a powerful tool for validating its elemental composition. Each element has a unique natural abundance of its stable isotopes. For this compound (C14H26N2O3), the presence of carbon, nitrogen, and oxygen atoms will result in characteristic isotopic peaks (M+1, M+2, etc.) accompanying the primary monoisotopic peak (M).
The relative intensity of the M+1 peak is primarily determined by the number of carbon (¹³C, ~1.1% natural abundance) and nitrogen (¹⁵N, ~0.37% abundance) atoms. The M+2 peak intensity is influenced by the presence of two ¹³C atoms, or one ¹⁸O atom (~0.20% abundance). By comparing the experimentally observed isotopic distribution with the theoretically calculated pattern for the proposed formula, the elemental composition can be confirmed with high confidence.
The table below shows the theoretical isotopic abundance for the protonated molecule [C14H27N2O3]⁺.
| Isotopologue | Mass (Da) | Relative Intensity (%) |
| M | 271.2022 | 100.00 |
| M+1 | 272.2055 | 16.03 |
| M+2 | 273.2086 | 1.83 |
Other Advanced Spectroscopic Techniques
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analogues
This compound itself is an achiral molecule and therefore will not exhibit a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. These techniques are exclusively used for the analysis of chiral molecules, as they measure the differential absorption or rotation of plane-polarized light by a sample.
However, if chiral centers were introduced into the molecule, for instance, by substitution on the piperidine ring creating stereoisomers, CD and ORD would become invaluable tools. nih.gov These techniques could be used to:
Determine the absolute configuration of the stereocenters.
Analyze the conformational preferences of the chiral analogues in solution.
Study enantiomeric purity.
The application of plasmon-coupled circular dichroism could potentially offer significant signal enhancement for such chiral analogues. rsc.org
UV-Vis Spectroscopy for Electronic Transitions (if applicable to chromophores present or derivatized)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The structure of this compound lacks significant chromophores that absorb in the standard UV-Vis range (200-800 nm). The molecule contains carbamate and amide functional groups, which possess n → π* electronic transitions. However, these transitions are typically weak and occur in the far-UV region (below 200 nm), making them difficult to observe with standard instrumentation.
Therefore, UV-Vis spectroscopy is not a primary technique for the direct characterization of this compound. Its utility would arise if the molecule were derivatized to include a chromophoric group. For instance, coupling the piperidine nitrogen (after deprotection of the Boc group) to an aromatic system would introduce strong π → π* transitions, making the resulting molecule readily analyzable by UV-Vis spectroscopy. For the parent compound, other techniques like Infrared (IR) spectroscopy provide more structurally relevant information regarding its functional groups. nist.gov
Computational Chemistry and Molecular Modeling for Mechanistic and Conformational Insights
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of medium-sized organic molecules, offering a favorable balance between computational cost and accuracy.
The initial step in computational analysis involves geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface. For N-Isopropyl 1-boc-piperidine-4-carboxamide, this process typically involves DFT methods, such as the B3LYP functional with a basis set like 6-31G*, to determine equilibrium bond lengths, bond angles, and dihedral angles.
The optimized geometry confirms that the piperidine (B6355638) ring adopts a stable chair conformation. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the N-isopropylcarboxamide group at the C4 position predominantly occupy equatorial positions to minimize steric hindrance. Electronic structure analysis, derived from the optimized geometry, provides information on the distribution of electrons, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These analyses are crucial for predicting reactivity and intermolecular interactions.
Table 1: Predicted Structural Parameters of this compound from DFT Calculations
| Parameter | Description | Typical Predicted Value |
|---|---|---|
| Piperidine Ring Conformation | The lowest energy arrangement of the six-membered ring. | Chair Conformation |
| C4-Substituent Position | Orientation of the carboxamide group on the piperidine ring. | Equatorial |
| Amide Bond (O=C-N) Geometry | Planarity and configuration of the amide linkage. | Trans (Planar) |
| Boc Group Orientation | Spatial arrangement of the tert-butoxycarbonyl group. | Equatorial preference for the carbamate (B1207046) carbonyl |
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the molecule's infrared (IR) and Raman spectra by determining the frequencies of its fundamental vibrational modes. chemrxiv.org The predicted frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectroscopic data.
Key vibrational modes for this compound include the C=O stretching of the Boc group and the amide, the N-H stretching and bending of the amide, and various C-N and C-C stretching modes within the piperidine ring. researchgate.net The correlation between calculated and experimental spectra serves to validate the computed geometry and provides a detailed assignment of the observed spectral bands.
Table 2: Key Calculated Vibrational Frequencies and Their Assignments
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | Amide | ~3350 | 3400-3200 |
| C-H Stretch | Aliphatic (Piperidine, Isopropyl) | ~2970-2850 | 3000-2850 |
| C=O Stretch (Boc) | Carbamate | ~1690 | 1700-1680 |
| C=O Stretch (Amide I) | Amide | ~1645 | 1680-1630 |
| N-H Bend (Amide II) | Amide | ~1540 | 1570-1515 |
| C-N Stretch | Amide, Piperidine | ~1240 | 1300-1200 |
DFT calculations are essential for exploring the mechanisms of chemical reactions. By mapping the energetic profile of a reaction pathway, researchers can identify transition states—the highest energy points between reactants and products. nih.gov For this compound, this could involve modeling reactions such as the acid-catalyzed removal of the Boc protecting group or the hydrolysis of the amide bond.
The process involves locating the transition state structure (a first-order saddle point on the potential energy surface) and calculating its energy. libretexts.org The difference in energy between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate. This analysis provides a molecular-level understanding of reaction feasibility and mechanism.
Conformational Analysis and Energy Landscapes
The flexibility of the piperidine ring and the presence of rotatable single bonds mean that this compound can exist in multiple conformations. Understanding the relative energies and interconversion barriers of these conformers is crucial for a complete picture of its molecular behavior.
A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. libretexts.orgmuni.cz Mapping the PES for this compound involves systematically varying key dihedral angles (torsion angles) and calculating the energy at each point, while allowing other parts of the molecule to relax. nih.gov
This process helps to identify all stable conformers, which correspond to local minima on the PES. u-szeged.huresearchgate.net A global minimum search aims to find the lowest-energy conformation among all possibilities. For this molecule, PES scans are typically performed for rotation around the C4-C(O) bond, the C(O)-N bond (amide), and the N-C(isopropyl) bond to build a comprehensive energy landscape. researchgate.net
The energy landscape derived from PES mapping reveals the energy barriers that hinder free rotation around specific bonds. These rotational barriers can be quantified and are critical for understanding the molecule's dynamic behavior. nih.gov
Piperidine Ring: The piperidine ring itself can undergo a chair-to-chair interconversion through a higher-energy twist-boat intermediate. However, the large equatorial substituents in this molecule create a high barrier for this process, effectively locking the ring in a single chair conformation. researchgate.net
Amide Bond: Rotation around the carbonyl-nitrogen bond of the amide is significantly restricted due to its partial double-bond character. This leads to distinct cis and trans conformers. DFT calculations show a high rotational barrier, typically in the range of 20-23 kcal/mol, with the trans conformation being overwhelmingly favored energetically to reduce steric clash between the piperidine ring and the isopropyl group. nih.gov
Isopropyl Group: Rotation of the isopropyl group around the amide nitrogen is less hindered but still presents a notable barrier. The preferred conformation orients the isopropyl methine proton to minimize steric interactions with the rest of the molecule. osti.gov
Table 3: Calculated Rotational Energy Barriers
| Bond of Rotation | Description | Typical Calculated Barrier (kcal/mol) | Note |
|---|---|---|---|
| Amide C(O)-N Bond | Interconversion between trans and cis amide isomers. | 20 - 23 | The trans isomer is significantly more stable. |
| Piperidine C4-C(O) Bond | Rotation of the entire carboxamide substituent. | 5 - 8 | Influences the orientation of the amide relative to the ring. |
| Amide N-CH(isopropyl) Bond | Rotation of the isopropyl group. | 6 - 10 | Determines the spatial position of the methyl groups. |
Influence of Isopropyl and Boc Groups on Conformational Preferences
The conformational landscape of the piperidine ring in this compound is largely dictated by the steric and electronic demands of the N-tert-butoxycarbonyl (Boc) and the N-isopropylcarboxamide substituents. The bulky Boc group, due to potential allylic strain (A1,3 strain) with adjacent axial hydrogens on the piperidine ring, significantly influences the ring's puckering. In many N-Boc protected piperidines, this strain can lead to a preference for non-chair conformations, such as a twist-boat or half-chair geometry, to alleviate steric hindrance. nih.govnih.gov
The N-isopropyl group attached to the carboxamide at the C4 position further contributes to the conformational equilibrium. The rotational freedom around the C4-carboxamide bond and the N-isopropyl bond introduces additional conformational isomers. The size of the isopropyl group can influence the orientation of the entire carboxamide substituent, favoring an equatorial position on the piperidine ring to minimize 1,3-diaxial interactions. The interplay between the energy cost of placing the bulky Boc group in proximity to axial hydrogens and the steric requirements of the C4 substituent determines the dominant low-energy conformation of the molecule.
| Group | Conformational Influence | Likely Preferred Orientation |
|---|---|---|
| N-Boc Group | Introduces A1,3 strain, can destabilize chair conformations. | Influences ring puckering, may favor twist-boat or distorted chair. |
| N-Isopropylcarboxamide | Steric bulk at C4 position. | Equatorial to avoid 1,3-diaxial interactions. |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful lens to observe the time-dependent behavior of this compound in a simulated environment, providing insights that static models cannot.
Conformational Sampling and Flexibility Studies in Dynamic Environments
MD simulations allow for the exploration of the potential energy surface of the molecule, revealing the accessible conformations and the transitions between them over time. For this compound, these simulations can map the flexibility of the piperidine ring, showing fluctuations between different chair and boat forms. Furthermore, the simulations can characterize the rotational dynamics of the Boc and N-isopropylamide side chains, identifying the most probable orientations and the energy barriers for their rotation. This provides a more realistic picture of the molecule's structure in solution, where it is not static but exists as an ensemble of interconverting conformers.
Analysis of Intermolecular Interactions in Solution (relevant to related systems)
While specific MD studies on this compound in solution are not extensively documented, analysis of related systems highlights the types of intermolecular interactions that would be crucial. In a solvent, the molecule would engage in various non-covalent interactions. The carbonyl oxygens of both the Boc and carboxamide groups can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor. The hydrophobic isopropyl and tert-butyl groups would likely favor interactions with nonpolar solvent molecules or form intramolecular contacts to minimize exposure to polar environments. MD simulations can quantify these interactions, calculating radial distribution functions to understand the solvation shell structure and the average lifetime of hydrogen bonds, which are critical for understanding its behavior in a biological or reaction medium.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical calculations provide quantitative measures of the electronic structure of this compound, which are invaluable for predicting its chemical reactivity.
Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Sites
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. researchgate.netdntb.gov.ua By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the most likely sites for electrophilic and nucleophilic attack, respectively. For molecules like this compound, the HOMO is often localized on the electron-rich atoms, such as the oxygen atoms of the carbonyl groups and the nitrogen atom of the piperidine ring. The LUMO, conversely, is typically distributed over the electron-deficient regions, such as the carbonyl carbons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity to undergo chemical reactions.
| Orbital | Significance | Predicted Location on this compound |
|---|---|---|
| HOMO | Site of nucleophilic attack (electron donation) | Likely localized on carbonyl oxygens and piperidine nitrogen. |
| LUMO | Site of electrophilic attack (electron acceptance) | Likely localized on carbonyl carbons. |
| HOMO-LUMO Gap | Indicator of kinetic stability | A larger gap implies greater stability. |
Conceptual Density Functional Theory (CDFT) Applications
Conceptual Density Functional Theory (CDFT) serves as a powerful quantum chemical framework to predict and understand the chemical reactivity of molecules. mdpi.compku.edu.cn It utilizes derivatives of the electron density to define chemical concepts such as electronegativity and hardness, thereby providing insights into reaction mechanisms and molecular stability. nih.govsemanticscholar.org Through CDFT, one can calculate global and local reactivity descriptors that offer a quantitative measure of a molecule's behavior in chemical reactions. chemrxiv.org
Global Reactivity Descriptors
Key global descriptors include:
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. A higher chemical potential suggests greater reactivity. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. It is calculated as η = (ELUMO - EHOMO).
Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η. A higher electrophilicity index points to a better electron acceptor.
Nucleophilicity Index (N): While several definitions exist, it generally relates to the HOMO energy and indicates the electron-donating ability of a molecule.
If a CDFT study were performed on this compound, the resulting data would be presented as follows:
Table 1: Hypothetical Global Reactivity Descriptors This table is for illustrative purposes only, as specific data is unavailable in the literature.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -0.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 6.0 |
| Chemical Potential | μ | (EHOMO+ELUMO)/2 | -3.5 |
| Chemical Hardness | η | ELUMO - EHOMO | 6.0 |
| Global Softness | S | 1/η | 0.167 |
| Electrophilicity Index | ω | μ²/2η | 1.02 |
This hypothetical data would suggest that the molecule has a large energy gap, indicating high kinetic stability.
Local Reactivity Descriptors (Fukui Functions)
To understand site-specific reactivity, local descriptors are used. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. It helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov
f+(r): For nucleophilic attack (the molecule accepts an electron). It pinpoints the most electrophilic sites.
f-(r): For electrophilic attack (the molecule donates an electron). It identifies the most nucleophilic sites.
f0(r): For radical attack.
By calculating the condensed Fukui functions for each atom in this compound, one could predict which atoms are most susceptible to attack. For instance, the carbonyl carbon of the carboxamide group would be expected to have a high f+ value, marking it as a prime site for nucleophilic attack. Conversely, the nitrogen and oxygen atoms, with their lone pairs, would likely exhibit high f- values, indicating their nucleophilic character.
Table 2: Hypothetical Condensed Fukui Functions for Selected Atoms This table is for illustrative purposes only and represents expected trends.
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
| Carbonyl Carbon (C=O) | High | Low |
| Carbonyl Oxygen (C=O) | Low | High |
| Amide Nitrogen (N-H) | Low | Medium |
| Piperidine Nitrogen | Low | High |
This analysis would provide invaluable mechanistic insights, guiding synthetic strategies and helping to explain observed reaction outcomes by pinpointing the most reactive centers within the molecule.
X Ray Crystallographic Studies and Solid State Structural Analysis
Crystal Structure Determination of N-Isopropyl 1-Boc-piperidine-4-carboxamide
A definitive crystal structure determination for this compound would require single-crystal X-ray diffraction analysis. This process would involve growing a suitable single crystal of the compound, exposing it to X-rays, and analyzing the resulting diffraction pattern. This analysis would yield crucial information about the crystal system, space group, and unit cell dimensions.
While specific data for the title compound is unavailable, for a related compound, 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid , the crystal data has been reported as follows nih.gov:
| Parameter | Value |
| Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7006 (3) |
| b (Å) | 6.5567 (2) |
| c (Å) | 17.9297 (6) |
| β (°) | 104.564 (2) |
| Volume (ų) | 1217.54 (6) |
| Z | 4 |
This data provides a foundational understanding of the crystallographic properties that could be expected from similar piperidine (B6355638) structures.
Analysis of Molecular Conformation in the Solid State
Based on extensive studies of piperidine-containing molecules, the piperidine ring in this compound is expected to adopt a chair conformation in the solid state. nih.govnih.govresearchgate.net This is the most stable conformation for six-membered saturated rings, as it minimizes both angular and torsional strain.
In this chair conformation, the substituents on the ring can occupy either axial or equatorial positions. For this compound, both the N-Boc group at position 1 and the isopropyl-carboxamide group at position 4 would be expected to reside in the sterically less hindered equatorial positions to minimize steric hindrance. This arrangement is commonly observed in similarly substituted piperidine rings. rsc.org The tert-butoxycarbonyl (Boc) group, being bulky, would have a strong preference for the equatorial position.
Intermolecular Packing and Supramolecular Interactions (e.g., hydrogen bonding networks)
The solid-state packing of this compound would be significantly influenced by intermolecular hydrogen bonds. The molecule contains a hydrogen bond donor (the N-H group of the amide) and two potential hydrogen bond acceptors (the carbonyl oxygen atoms of the amide and the Boc group).
It is highly probable that the amide N-H group would form a hydrogen bond with the amide carbonyl oxygen of an adjacent molecule, leading to the formation of hydrogen-bonded chains or dimers . researchgate.netmdpi.com This type of interaction is a common and stabilizing feature in the crystal structures of primary and secondary amides.
For example, in the crystal structure of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid, molecules are linked by intermolecular O—H···O hydrogen bonds. nih.gov Similarly, piperidine-1-carboximidamide (B1295648) molecules are linked by N—H⋯N hydrogen bonds, forming a two-dimensional network. nih.gov These examples highlight the prevalence of hydrogen bonding in defining the supramolecular architecture of such compounds.
Co-crystal and Polymorph Investigations for Solid-State Properties (if applicable)
Currently, there are no published studies on the co-crystals or polymorphs of this compound.
Co-crystallization is a technique used to modify the physicochemical properties of a compound by crystallizing it with another molecule (a coformer). nih.gov Given the presence of hydrogen bond donor and acceptor sites in this compound, it is a viable candidate for co-crystal formation with pharmaceutically acceptable coformers.
Polymorphism refers to the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, such as solubility and melting point. An investigation into the polymorphic landscape of this compound would be necessary to fully characterize its solid-state behavior. Such studies would involve crystallizing the compound under various conditions and analyzing the resulting solid forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Chemical Derivatization and Functional Group Interconversions
Modifications at the Piperidine (B6355638) Nitrogen (e.g., after Boc deprotection)
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is readily removed under acidic conditions, unmasking a secondary amine that serves as a versatile handle for further functionalization.
N-Alkylation and N-Acylation Reactions
Following Boc deprotection, the free piperidine nitrogen can be readily N-alkylated or N-acylated to introduce a wide array of substituents.
N-Alkylation is typically achieved by reacting the deprotected piperidine with an appropriate alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Reductive amination, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, provides an alternative and often milder route to N-alkylation.
N-Acylation introduces an acyl group to the piperidine nitrogen and is commonly performed using acyl chlorides or acid anhydrides in the presence of a base. Amide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an activator like 1-Hydroxybenzotriazole (B26582) (HOBt), can also be employed to form an amide bond between the piperidine nitrogen and a carboxylic acid. These reactions are typically conducted in aprotic solvents like dichloromethane (B109758) (DCM) or DMF. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl piperidine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | N-Alkyl piperidine |
| N-Acylation | Acyl chloride/anhydride, Base (e.g., Et3N), Solvent (e.g., DCM) | N-Acyl piperidine |
| Amide Coupling | Carboxylic acid, Coupling agents (e.g., EDCI/HOBt) | N-Acyl piperidine |
Introduction of Heteroaromatic Moieties
The incorporation of heteroaromatic rings onto the piperidine nitrogen can significantly influence the pharmacological properties of the resulting molecule. mdpi.com This can be achieved through several synthetic strategies. Nucleophilic aromatic substitution (SNAr) reactions can be employed where the deprotected piperidine acts as a nucleophile, displacing a leaving group (such as a halogen) from an electron-deficient heteroaromatic ring.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for the formation of N-aryl and N-heteroaryl bonds. researchgate.net This reaction involves the coupling of the deprotected piperidine with a heteroaryl halide or triflate in the presence of a palladium catalyst, a suitable ligand (e.g., X-Phos), and a base. This method offers broad substrate scope and functional group tolerance. chemrxiv.orgchemrxiv.orgresearchgate.net
Transformations of the Carboxamide Moiety
The N-isopropyl carboxamide group at the 4-position of the piperidine ring is also amenable to a range of chemical transformations.
Hydrolysis to Carboxylic Acid
The amide bond of the N-isopropyl carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. acs.org Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid such as hydrochloric acid or sulfuric acid. Basic hydrolysis is often carried out by refluxing the amide with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. The resulting carboxylate salt is then neutralized to afford the carboxylic acid. The choice of conditions depends on the compatibility of other functional groups present in the molecule.
Reduction to Amine or Other Carbonyl Transformations
The carboxamide can be reduced to the corresponding amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. masterorganicchemistry.comchemistrysteps.combyjus.commasterorganicchemistry.com The reaction is usually performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the initial formation of an iminium ion intermediate, which is then further reduced to the amine. chemistrysteps.com This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (CH2).
Other transformations of the carbonyl group, while less common for simple N-alkyl amides, can be envisaged. For instance, conversion to a thioamide can be achieved using reagents like Lawesson's reagent.
Selective Derivatization on the Isopropyl Group
Direct and selective derivatization of the isopropyl group of the N-isopropyl carboxamide moiety presents a significant synthetic challenge due to the relative inertness of the C-H bonds. While there are no specific reports on the derivatization of the isopropyl group in N-Isopropyl-1-boc-piperidine-4-carboxamide, general strategies for the functionalization of unactivated C(sp3)-H bonds could potentially be applied. These advanced methods often involve transition-metal catalysis or radical-based approaches, but their application would require careful optimization to achieve selectivity for the isopropyl group over other C-H bonds within the molecule.
Regioselective and Chemoselective Transformations
The structure of N-Isopropyl 1-boc-piperidine-4-carboxamide presents multiple reactive sites: the Boc-protected nitrogen, the secondary amide, and the piperidine ring's C-H bonds. Achieving selective functionalization at one site without affecting the others is a significant synthetic challenge.
Selective Functionalization in the Presence of Multiple Reactive Sites
The strategic manipulation of this compound hinges on the differential reactivity of its constituent functional groups. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen plays a crucial role in modulating the ring's reactivity and can be selectively removed under acidic conditions to allow for further N-functionalization.
Research into the functionalization of the piperidine ring itself has revealed that the choice of catalyst and the nature of the nitrogen protecting group can direct reactions to specific positions. For instance, rhodium-catalyzed C-H insertion reactions have been shown to be highly regioselective. While direct C-H functionalization of the parent this compound is not extensively documented, analogous systems provide valuable insights. In studies on N-protected piperidines, the use of specific rhodium catalysts can direct functionalization to either the C2 or C4 position. For example, C-H functionalization of N-Boc-piperidine with certain rhodium catalysts tends to yield 2-substituted products. nih.gov Conversely, modifying the N-protecting group to an N-α-oxoarylacetyl group and using a different rhodium catalyst can steer the functionalization to the C4 position. nih.govnih.gov This demonstrates that the interplay between the catalyst and the steric and electronic properties of the N-protecting group can overcome the inherent electronic preference for C2 functionalization, allowing for selective modification at the C4 position, which is pertinent to derivatives of this compound. nih.gov
The amide moiety also presents opportunities for selective transformations. The synthesis of various piperidine-4-carboxamide derivatives has been reported, showcasing the versatility of the amide group for further derivatization. researchgate.net For instance, the amide nitrogen can be involved in coupling reactions to introduce diverse substituents.
Below is a table summarizing the regioselective C-H functionalization of N-protected piperidines, which serves as a model for the potential selective transformations of this compound.
Table 1: Regioselective C-H Functionalization of N-Protected Piperidines
| N-Protecting Group | Catalyst | Position of Functionalization | Reference |
|---|---|---|---|
| N-Boc | Rh₂(R-TCPTAD)₄ | C2 | nih.gov |
| N-Brosyl | Rh₂(R-TPPTTL)₄ | C2 | nih.gov |
Control of Stereochemistry during Derivatization
The development of stereoselective methods for the synthesis of substituted piperidines is of paramount importance, as the stereochemistry of substituents significantly influences their biological activity. For derivatives of this compound, controlling the stereochemistry at the C4 position and potentially at other positions on the piperidine ring is a key objective.
A notable strategy for introducing and controlling stereochemistry involves the diastereoselective synthesis of 2,4-disubstituted piperidines. One approach allows for the synthesis of either the cis or trans diastereomer by simply altering the sequence of synthetic steps. acs.orgnih.govacs.org This methodology provides a powerful tool for creating a diverse range of stereochemically defined piperidine scaffolds.
A specific example of stereocontrol in a related system involves the functionalization of a 4-methylenepiperidine (B3104435) derivative. The hydroboration of N-Boc-2-aryl-4-methylenepiperidine using borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation, resulted in the formation of the corresponding alcohol as a single diastereomer with a diastereomeric ratio (dr) of 99:1. nih.govacs.org The absolute configuration of the product was confirmed by X-ray crystallography, demonstrating a high degree of stereocontrol. nih.govacs.org This method highlights a viable pathway to introduce a functional group at the C4 position with excellent stereoselectivity, which could be adapted for derivatives of this compound.
The following table presents data on the diastereoselective synthesis of a 2,4-disubstituted piperidine, illustrating the high level of stereocontrol achievable.
Table 2: Diastereoselective Hydroboration-Oxidation of a 4-Methylenepiperidine Derivative
| Substrate | Reagents | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|
Application As a Versatile Synthetic Intermediate in Advanced Organic Synthesis
Role in the Construction of Complex Piperidine-Containing Architectures
The N-Boc-piperidine scaffold, which forms the core of N-Isopropyl 1-boc-piperidine-4-carboxamide, is a cornerstone for synthesizing complex molecules containing the piperidine (B6355638) motif. nbinno.comnbinno.com The piperidine ring is a prevalent structural feature in many important organic compounds. nbinno.com The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key design element. This group provides robust protection for the amine, preventing it from undergoing unwanted side reactions while allowing chemists to perform selective transformations on other parts of the molecule. nbinno.comnbinno.com
This orthogonality is critical in multi-step syntheses where precise control over reactivity is necessary. nbinno.com Once the desired modifications are made, the Boc group can be readily and cleanly removed under mild acidic conditions, revealing the secondary amine for subsequent functionalization. nbinno.comnbinno.com This synthetic flexibility makes N-Boc-piperidine derivatives invaluable for constructing intricate molecular frameworks with a high degree of control. nbinno.com The carboxamide group, in this case, an N-isopropyl amide, can be derived from its corresponding carboxylic acid precursor, N-Boc-piperidine-4-carboxylic acid, through standard amide coupling reactions. nbinno.comresearchgate.net This allows for the introduction of various substituents on the amide nitrogen, further contributing to the molecular complexity and diversity of the final structures.
Table 1: Physicochemical Properties of the Precursor 1-Boc-piperidine-4-carboxylic acid
This table details the computed properties of the parent carboxylic acid, a direct precursor to the title compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ | nih.gov |
| Molecular Weight | 229.27 g/mol | nih.gov |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | nih.gov |
| Monoisotopic Mass | 229.13140809 Da | nih.gov |
Precursor for Specialty Chemicals and Advanced Materials
Beyond its role in building specific complex molecules, the N-Boc-piperidine-4-carboxamide scaffold serves as a precursor for specialty chemicals and advanced materials. While its applications in pharmaceuticals are significant, the utility of this structural motif extends to materials science and other areas requiring the synthesis of intricate organic molecules. nbinno.comnbinno.com The functional handles—the protected amine and the carboxamide—allow for the incorporation of this building block into larger polymeric structures or functional materials.
For instance, after deprotection of the Boc group, the resulting secondary amine can participate in polymerization reactions or be grafted onto surfaces to modify their chemical properties. The amide portion can also be further manipulated or serve as a site for hydrogen bonding interactions within a material. The well-established synthesis of the core structure ensures a reliable supply of high-purity material, which is a crucial factor for reproducible outcomes in both research and industrial applications. nbinno.comnbinno.com The versatility of this chemical building block facilitates the construction of diverse molecular structures for a wide range of industrial uses. nbinno.com
Contribution to Fragment-Based Synthesis and Combinatorial Chemistry Efforts
Fragment-based drug discovery (FBDD) has become a primary strategy for lead generation in chemical and pharmaceutical research. whiterose.ac.ukrsc.org This approach often relies on screening collections of low molecular weight compounds, or "fragments," that are rich in three-dimensional (3D) character. rsc.orgnih.gov The piperidine ring, with its saturated, non-aromatic nature, provides an excellent scaffold for generating such 3D fragments. whiterose.ac.ukrsc.org
Compounds like this compound are valuable components in the creation of fragment libraries. The defined stereochemistry and conformational rigidity of the piperidine ring offer a distinct 3D shape that is desirable for probing the binding sites of macromolecules. nih.gov In combinatorial chemistry, the N-Boc-piperidine-4-carboxylic acid precursor can be reacted with a diverse library of amines to generate a large collection of different N-substituted carboxamides, including the N-isopropyl derivative. researchgate.net Similarly, after removal of the Boc group, the exposed nitrogen can be reacted with a variety of reagents, rapidly generating a library of compounds with diverse functionalities around a common piperidine core. This systematic approach allows for the efficient exploration of chemical space. whiterose.ac.uk
Utility in Diversity-Oriented Synthesis for Structural Variation
Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules in an efficient manner. cam.ac.ukcam.ac.uk Unlike target-oriented synthesis which focuses on a single product, DOS seeks to explore broad areas of chemical space by generating libraries of compounds with varied molecular skeletons and functional groups. cam.ac.uknih.gov
The N-Boc-piperidine scaffold is an ideal starting point for DOS campaigns. researchgate.net From a common intermediate like N-Boc-piperidine-4-carboxylic acid, multiple reaction pathways can be pursued to generate significant structural diversity. nih.gov This is often achieved through a "build/couple/pair" strategy or branching reaction pathways where a central, densely functionalized molecule is elaborated into distinct molecular scaffolds. cam.ac.uknih.gov For example, the carboxylic acid and the protected amine can be manipulated through different reaction sequences to produce spirocyclic, fused, or bridged bicyclic systems. nih.gov The ability to generate a wide range of molecular architectures from a single, readily available starting material makes this class of compounds highly valuable for creating novel and diverse chemical libraries. cam.ac.uknih.gov
Table 2: Illustrative Pathways in Diversity-Oriented Synthesis from a Piperidine Core
This table outlines conceptual synthetic pathways to generate structural diversity from a functionalized piperidine intermediate.
| Starting Moiety | Reaction Type | Resulting Structural Class | Potential for Variation |
|---|---|---|---|
| N-Boc-piperidine-4-carboxamide | Intramolecular Cyclization | Bicyclic Lactams | Ring size and fusion pattern can be varied based on reaction conditions. |
| Deprotected Piperidine Amine | Pictet-Spengler Reaction | Fused Heterocycles (e.g., Tetrahydro-β-carbolines) | Variation in the aldehyde coupling partner leads to diverse fused systems. |
| Piperidine Ring | Ring-Closing Metathesis (RCM) | Bridged Bicyclic Systems | Introduction of alkenyl side chains at different positions allows for diverse bridged structures. |
| Carboxamide Group | Reduction and Further Functionalization | Substituted Aminomethyl Piperidines | The resulting primary amine can be elaborated with a wide array of electrophiles. |
Q & A
Q. What are the established synthetic routes for N-Isopropyl 1-Boc-piperidine-4-carboxamide, and how are intermediates purified?
The synthesis typically involves reacting 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid derivatives under controlled conditions. Key steps include Boc protection of the piperidine nitrogen, followed by carboxamide formation. Intermediates are purified using column chromatography and recrystallization, with structural validation via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . For analogs, substituents like benzyl or phenyl groups are introduced via reductive amination or coupling reactions, as demonstrated in studies on structurally similar piperidinecarboxamides .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹). NMR (¹H/¹³C) confirms stereochemistry and substituent positions, with distinct signals for isopropyl (δ 1.2–1.4 ppm) and piperidine protons (δ 2.5–3.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction provides bond lengths and angles (e.g., C=O bond ~1.23 Å, piperidine chair conformation). For example, a related compound, N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide, crystallizes in orthorhombic systems with unit cell parameters a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å .
Q. What safety protocols are recommended for handling this compound?
Post-experiment waste must be segregated and treated by certified hazardous waste agencies to prevent environmental contamination. Use fume hoods and personal protective equipment (PPE) during synthesis, as Boc-protected intermediates may release toxic gases (e.g., tert-butyloxycarbonyl decomposition products) .
Advanced Research Questions
Q. How can molecular docking studies optimize the compound’s interactions with biological targets?
AutoDock4 with flexible side-chain sampling is used to model binding to receptors (e.g., enzymes or GPCRs). Key parameters include:
- Grid box centered on the active site (60 × 60 × 60 Å).
- Lamarckian genetic algorithm for conformational search.
- Validation via redocking (RMSD < 2.0 Å) and cross-docking with HIV protease analogs .
Studies on similar Boc-protected piperidines show hydrogen bonding between the carboxamide group and catalytic residues (e.g., Asp25 in HIV protease) .
Q. How to resolve contradictions between computational predictions and experimental structural data?
Discrepancies may arise from solvent effects, polymorphism, or force field inaccuracies. For example:
Q. What strategies enable selective modification of the piperidine ring for enhanced bioactivity?
- N-Substitution : Replace Boc with Cbz or acetyl groups to alter lipophilicity.
- C4 Modifications : Introduce aryl or heteroaryl substituents via Suzuki coupling, as seen in 1-benzyl-4-phenylamino analogs .
- Carboxamide Derivatives : Convert to esters or thioamides to probe hydrogen-bonding interactions .
Q. How is this compound applied as a precursor in opioid receptor ligand synthesis?
this compound serves as a scaffold for 4-anilinopiperidine derivatives, a class of μ-opioid receptor agonists. Boc deprotection with trifluoroacetic acid (TFA) yields the free amine, which undergoes reductive amination with aldehydes (e.g., 4-anisaldehyde) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
